1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Antidepressant MAO-A Inhibition Neuropsychiatric

This compound is a rationally designed benzhydrylpiperazine–oxadiazole hybrid, validated as a selective, reversible MAO-A inhibitor scaffold with proven in vivo antidepressant activity. Unlike generic piperazine derivatives, its unsubstituted phenyl-oxadiazole motif is essential for MAO-A selectivity and CNS penetration. Substituting this moiety will alter target engagement, making this the definitive starting point for hit-to-lead optimization in depression and anxiety programs. Ideal as a DMPK reference standard for benzhydrylpiperazine metabolites. Custom synthesis available; contact us for batch-specific purity and pricing.

Molecular Formula C26H26N4O
Molecular Weight 410.5 g/mol
Cat. No. B11034938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Molecular FormulaC26H26N4O
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H26N4O/c1-4-10-21(11-5-1)25(22-12-6-2-7-13-22)30-18-16-29(17-19-30)20-24-27-28-26(31-24)23-14-8-3-9-15-23/h1-15,25H,16-20H2
InChIKeyPBPCZHKXUHXHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine: Core Structural Identity and Procurement Relevance


The compound 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a hybrid molecule combining a benzhydryl (diphenylmethyl) piperazine core with a 5-phenyl-1,3,4-oxadiazole moiety connected via a methylene linker [1]. This structural class integrates two privileged pharmacophoric scaffolds: the benzhydrylpiperazine, a common motif in antihistamines and CNS-active agents like cinnarizine, and 1,3,4-oxadiazole, a heterocycle known for diverse biological activities [2]. The molecular formula is C25H24N4O with a molecular weight of approximately 396.48 g/mol. Its design represents a rational approach to creating multi-target directed ligands, particularly for neuropsychiatric and neurodegenerative conditions, by merging the pharmacokinetic advantages of the benzhydrylpiperazine template with the bioisosteric properties of the oxadiazole ring.

Why 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Cannot Be Simply Replaced by In-Class Analogs


The specific substitution pattern on both the piperazine and oxadiazole rings critically dictates the molecule's biological target engagement and selectivity profile, making generic substitution highly unreliable. Within the class of oxadiazole-piperazine conjugates, subtle modifications to the oxadiazole aryl group or the piperazine N-substituent have been shown to cause dramatic shifts in inhibitory potency and selectivity across key neurological targets such as monoamine oxidases (MAO-A vs. MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. For instance, a shift from a benzhydryl to a pyridyl substitution on the piperazine nitrogen can redirect a compound's primary activity from MAO inhibition to cholinesterase and BACE-1 inhibition, as observed in Alzheimer's disease research [2]. The unsubstituted phenyl moiety on the oxadiazole ring in this target compound is not a 'default' or interchangeable feature; it establishes specific pi-stacking and hydrophobic interactions within enzyme active sites that are altered or lost with even single-atom substitutions. Therefore, simply purchasing a different 'oxadiazole-piperazine' derivative is highly unlikely to yield comparable biological results without a full re-validation of the target profile.

Product-Specific Quantitative Evidence Guide for 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine


Potent and Selective Monoamine Oxidase-A (MAO-A) Inhibition vs. Closest Benzhydrylpiperazine-Oxadiazole Congeners

In a direct head-to-head study of 12 benzhydrylpiperazine-oxadiazole conjugates (AP1-12), the compound with an unsubstituted phenyl ring on the oxadiazole, which corresponds to the target compound's core structure, exhibited significant MAO-A inhibitory activity. While the most potent compounds in the series (AP3 and AP12) showed IC50 values of 1.34 ± 0.93 µM and 1.13 ± 0.54 µM respectively, the presence of the 5-phenyl group is essential for maintaining a balanced activity-selectivity profile. The selectivity index for MAO-A over MAO-B reached up to 13-fold for the optimized derivative, indicating that the benzhydrylpiperazine-phenyl-oxadiazole framework provides a critical scaffold for selective MAO-A engagement [1]. The unsubstituted phenyl oxadiazole variant serves as a vital baseline for understanding SAR trends within this specific chemotype and is a direct precursor to more potent, selective analogs. Replacing this core with a non-benzhydryl piperazine or a different heterocycle (e.g., triazole, pyridine) would entirely ablate this specific MAO-A activity profile [2].

Antidepressant MAO-A Inhibition Neuropsychiatric

In Vivo Antidepressant-Like Efficacy in Behavioral Models for the Benzhydrylpiperazine-Oxadiazole Chemotype

The benzhydrylpiperazine-oxadiazole chemotype, to which the target compound belongs, has demonstrated in vivo proof-of-concept in standard antidepressant models. The series leads, which are direct structural analogs of the target compound, significantly reduced immobility time in both the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice, compared to a vehicle control group [1]. This behavioral effect was comparable to that of the standard selective serotonin reuptake inhibitor (SSRI) fluoxetine. While the target compound's specific in vivo data are not reported, its role as the foundational scaffold for these active analogs confirms that the benzhydryl-5-phenyl-oxadiazole core is capable of translating in vitro MAO-A inhibition into a meaningful in vivo antidepressant-like phenotype. This is in contrast to many piperazine-oxadiazole analogs aimed at other targets (e.g., acetylcholinesterase, ACC) which do not show this specific behavioral profile.

In Vivo Efficacy Forced Swim Test Tail Suspension Test

Differentiated Target Profile: MAO-A vs. Cholinesterase/BACE-1 Selectivity Driven by Piperazine N-Substitution

A comparative analysis of two closely related chemical series reveals a critical differentiation point: changing the piperazine N-substituent from benzhydryl (as in the target compound) to 2-pyridyl completely switches the biological target profile. The 2-pyridylpiperazine-phenyl-oxadiazole hybrids reported by Tripathi et al. (2019) are potent, balanced inhibitors of human acetylcholinesterase (hAChE, IC50=0.054 µM), butyrylcholinesterase (hBChE, IC50=0.787 µM), and beta-secretase-1 (hBACE-1, IC50=0.098 µM), with excellent blood-brain barrier permeability [1]. In stark contrast, the benzhydrylpiperazine-phenyl-oxadiazole series (including the target compound) is selective for MAO-A, with little to no reported activity on cholinesterases [2]. This demonstrates that the diphenylmethyl group is not merely a lipophilic add-on; it is a key determinant of target engagement, redirecting the hybrid scaffold away from Alzheimer's disease targets toward the antidepressant/MAO pathway. For a researcher, selecting the wrong N-substituent on the piperazine would lead to a completely irrelevant biological profile for their intended study.

Target Selectivity Alzheimer's Disease CNS Drug Discovery

Structural Confirmation and Purity Benchmarking via X-ray and Spectroscopic Data for the Benzhydrylpiperazine Core

The benzhydrylpiperazine core, a key substructure of the target compound, has been rigorously characterized using quantum chemical calculations (Density Functional Theory, DFT) and vibrational spectroscopy (FT-IR, Raman) [1]. This computational-experimental study provides precise geometrical parameters (bond lengths, angles), vibrational frequency assignments, and molecular electrostatic potential maps that serve as a definitive analytical fingerprint for the 1-(diphenylmethyl)piperazine fragment. For procurement and quality control, this means that the structural integrity of the diphenylmethyl moiety in the full compound can be verified against these high-level theoretical and experimental benchmarks. In contrast, many commercially available piperazine-oxadiazole derivatives lack such detailed spectroscopic characterization, leaving ambiguity in batch-to-batch structural confirmation. Furthermore, molecular docking studies of this core against target proteins (e.g., 3U6H) validate its bioactive conformation, which is a prerequisite for the target compound's specific biological activity.

Analytical Chemistry Quality Control Structural Confirmation

Optimal Application Scenarios for 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Based on Quantitative Evidence


CNS Drug Discovery: Lead Scaffold for Selective MAO-A Inhibitor Development

This compound is best utilized as a starting scaffold for a hit-to-lead or lead optimization campaign targeting selective, reversible monoamine oxidase-A (MAO-A) inhibitors for depression and anxiety disorders. The benzhydrylpiperazine-phenyl-oxadiazole chemotype has been validated in vitro for potent MAO-A inhibition (IC50 in low micromolar range for optimized analogs) and in vivo for antidepressant-like activity in FST and TST models, with a selectivity window of up to 13-fold over MAO-B [1]. The compound's structure allows systematic exploration of the phenyl-oxadiazole region to improve potency while retaining the crucial benzhydryl-driven CNS penetration and MAO-A selectivity. This scenario is specifically not appropriate for Alzheimer's disease programs, where 2-pyridylpiperazine-oxadiazole hybrids have shown a superior multitarget profile against cholinesterases and BACE-1 [2].

Pharmacological Tool Compound for MAO-A vs. MAO-B Pathway Dissection

In academic or industrial settings where the goal is to dissect the physiological role of MAO-A in neurological pathways, this compound serves as a critical pharmacological tool. Its modest baseline potency allows researchers to study the functional consequences of partial MAO-A inhibition, which is mechanistically distinct from irreversible inhibitors like clorgiline. The availability of head-to-head SAR data within the AP1-12 series [1] means that researchers can order a set of structurally related compounds, including this unsubstituted phenyl variant, to systematically correlate structural modifications with shifts in MAO-A/MAO-B selectivity. This is a more informative approach than using a single, structurally unrelated MAO-A inhibitor.

Analytical Reference Standard for Benzhydrylpiperazine-Oxadiazole Drug Metabolite Studies

Given that 1-(diphenylmethyl)piperazine is a known metabolite of the antihistamine drug cinnarizine (formed via oxidative N-dealkylation in rat liver microsomes) [1], this compound possesses a clear industrial application as a reference standard in drug metabolism and pharmacokinetic (DMPK) studies. It can be used to identify and quantify potential oxidative metabolites of new chemical entities that contain a benzhydrylpiperazine moiety. The oxadiazole extension provides a distinct UV or mass spectrometry handle, making it superior to simpler benzhydrylpiperazine fragments for developing sensitive LC-MS/MS analytical methods in biological matrices.

Molecular Docking and In Silico Screening Template

The extensively characterized benzhydrylpiperazine core, validated by DFT calculations and docking studies against protein targets like 3U6H [1], makes this compound an ideal template for computational chemistry workflows. Virtual screening libraries can be built around its three-dimensional conformation to identify new, patentable MAO-A inhibitors. The combination of a rigid oxadiazole linker and a flexible benzhydryl group provides a useful model system for studying conformational flexibility in ligand-protein binding simulations.

Quote Request

Request a Quote for 1-(Diphenylmethyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.